molecular formula C7H6ClF3N2 B11892988 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine

Cat. No.: B11892988
M. Wt: 210.58 g/mol
InChI Key: OLHPIDGOTMPXHV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluoromethyl and fluorine groups enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-fluoropyridine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    6-(Difluoromethyl)-4-fluoropyridin-3-amine:

    2-(Chloromethyl)-6-(trifluoromethyl)-4-fluoropyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic and steric effects.

Uniqueness

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is unique due to the presence of both chloromethyl and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity for biological targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-(chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine

InChI

InChI=1S/C7H6ClF3N2/c8-2-5-6(12)3(9)1-4(13-5)7(10)11/h1,7H,2,12H2

InChI Key

OLHPIDGOTMPXHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(F)F)CCl)N)F

Origin of Product

United States

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